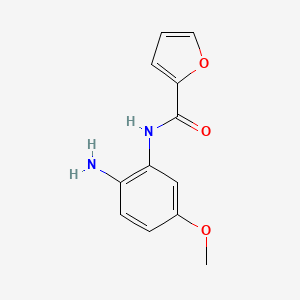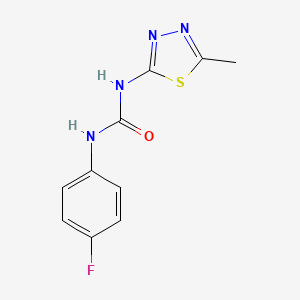
N-(2-amino-5-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-5-methoxyphenyl)-2-furamide, commonly known as 5-AMF, is a synthetic compound that belongs to the class of phenethylamines. This compound is a derivative of 2C-H and has a furan ring attached to it. 5-AMF has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.
Scientific Research Applications
5-AMF has been used in various scientific studies due to its potential applications in medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, 5-AMF has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, 5-AMF has been used to study the mechanism of action of various psychoactive drugs and their effects on the central nervous system. In forensic science, 5-AMF has been used as a reference standard for the identification of designer drugs in seized samples.
Mechanism of Action
The exact mechanism of action of 5-AMF is not well understood. However, it is believed to act as a serotonin receptor agonist, similar to other phenethylamines such as 2C-B and mescaline. This activity may be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-AMF are not well studied. However, it is believed to produce psychoactive effects similar to other phenethylamines, including altered perception, mood, and thought processes. It may also produce physical effects such as increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 5-AMF in lab experiments is its potential as a reference standard for the identification of designer drugs. However, one limitation is the lack of information on its biochemical and physiological effects, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 5-AMF. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action and its effects on the central nervous system. Additionally, further research is needed to determine its biochemical and physiological effects, which may help to better understand its potential applications in various fields.
Synthesis Methods
The synthesis of 5-AMF is a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride to obtain 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then subjected to reductive amination with furfurylamine to yield 5-AMF. The purity of the compound can be improved by recrystallization from ethanol.
properties
IUPAC Name |
N-(2-amino-5-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUKAYELHTFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6091902 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)
![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)